molecular formula C21H22ClN3O4S B2445137 1-(4-chlorophenyl)-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1207021-23-5

1-(4-chlorophenyl)-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2445137
CAS RN: 1207021-23-5
M. Wt: 447.93
InChI Key: KTDASEURDCIRMV-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H22ClN3O4S and its molecular weight is 447.93. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

  • A series of compounds including quinazolinone and thiazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds demonstrated significant antimicrobial properties, which suggests a potential application for similar compounds in developing new antimicrobial agents (Desai et al., 2011).

Anticancer Applications

  • Research on 4-aminoquinoline derivatives designed and synthesized using a hybrid pharmacophore approach showed potent anticancer activities. One compound, in particular, demonstrated effectiveness across a wide range of cancer types and suggested a lower toxicity to normal cells. This underscores the potential for structurally related compounds in cancer therapy (Solomon et al., 2019).

Mechanism of Action

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s specific targets and the biochemical pathways it affects.

properties

IUPAC Name

1-(4-chlorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c1-30(28,29)25-10-2-3-14-4-7-17(12-19(14)25)23-21(27)15-11-20(26)24(13-15)18-8-5-16(22)6-9-18/h4-9,12,15H,2-3,10-11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDASEURDCIRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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